molecular formula C15H20N2O3 B5439070 N-{2-[(propylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide

N-{2-[(propylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide

Cat. No. B5439070
M. Wt: 276.33 g/mol
InChI Key: HVWCZODURIHSHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(propylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide, also known as PTC-209, is a small molecule inhibitor of BMI-1, a protein that plays a crucial role in the regulation of stem cell self-renewal and differentiation. The inhibition of BMI-1 by PTC-209 has been shown to have potential therapeutic applications in the treatment of cancer and other diseases related to abnormal stem cell function.

Mechanism of Action

N-{2-[(propylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide inhibits the function of BMI-1, a protein that plays a crucial role in the regulation of stem cell self-renewal and differentiation. BMI-1 is overexpressed in many types of cancer and is associated with poor prognosis and resistance to chemotherapy and radiation therapy. By inhibiting BMI-1, this compound can reduce the self-renewal of cancer stem cells and sensitize cancer cells to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
This compound has been shown to have specific biochemical and physiological effects on cancer cells and stem cells. In cancer cells, this compound inhibits the self-renewal of cancer stem cells and sensitizes cancer cells to chemotherapy and radiation therapy. In stem cells, this compound inhibits the self-renewal and promotes the differentiation of stem cells.

Advantages and Limitations for Lab Experiments

The advantages of using N-{2-[(propylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide in lab experiments include its specificity for BMI-1 inhibition, its ability to sensitize cancer cells to chemotherapy and radiation therapy, and its potential therapeutic applications in the treatment of cancer and other diseases related to abnormal stem cell function. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration.

Future Directions

For research on N-{2-[(propylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide include further preclinical studies to determine its optimal dosage and administration, as well as clinical trials to evaluate its safety and efficacy in humans. Other potential future directions for research on this compound include its use in combination with other cancer therapies and its potential applications in the treatment of other diseases related to abnormal stem cell function.

Synthesis Methods

The synthesis of N-{2-[(propylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide involves several steps, including the reaction of 2-aminobenzophenone with propyl isocyanate to form N-(2-propylcarbamoyl)benzophenone, which is then reacted with furan-2-carboxylic acid to yield this compound. The synthesis of this compound has been described in detail in several research articles.

Scientific Research Applications

N-{2-[(propylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. In preclinical studies, this compound has been shown to inhibit the self-renewal of cancer stem cells and sensitize cancer cells to chemotherapy and radiation therapy. This compound has also been shown to have potential applications in the treatment of other diseases related to abnormal stem cell function, such as sickle cell disease and thalassemia.

properties

IUPAC Name

N-[2-(propylcarbamoyl)phenyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-2-9-16-14(18)11-6-3-4-7-12(11)17-15(19)13-8-5-10-20-13/h3-4,6-7,13H,2,5,8-10H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVWCZODURIHSHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=CC=C1NC(=O)C2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.